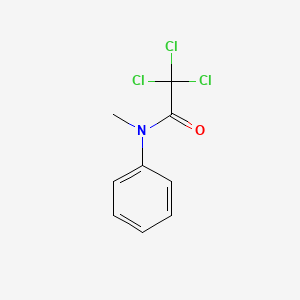

2,2,2-trichloro-N-methyl-N-phenylacetamide

Description

Contextualization of 2,2,2-Trichloro-N-methyl-N-phenylacetamide within Amide Chemistry

Amides are one of the most fundamental and prevalent functional groups in chemistry and biology. The structure of this compound, a tertiary amide, is distinguished by the presence of a methyl and a phenyl group on the nitrogen atom, and a trichloromethyl group on the acyl side. This specific substitution pattern places it within the sub-class of N-aryl-N-alkyl-trichloroacetamides.

The trichloromethyl group dramatically increases the electrophilicity of the carbonyl carbon, making the amide susceptible to nucleophilic attack. Unlike typical amides, which are generally poor electrophiles, trichloroacetamides can serve as effective acylating agents or precursors to other reactive intermediates.

While specific data for this compound is scarce in the literature, its properties can be inferred from related compounds. For instance, the structural properties of the closely related 2-chloro-N-methyl-N-phenylacetamide have been characterized by X-ray diffraction, revealing details about its bond lengths and angles. researchgate.net

Table 1: Properties of Related Trichloroacetamides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2,2,2-trichloro-N-phenylacetamide | C₈H₆Cl₃NO | 238.5 |

| 2,2,2-trichloro-N-(2-methylphenyl)acetamide | C₉H₈Cl₃NO | 252.5 |

| 2,2,2-trichloro-N-(3-methylphenyl)acetamide | C₉H₈Cl₃NO | 252.525 |

| 2-chloro-N-methyl-N-phenylacetamide | C₉H₁₀ClNO | 183.63 |

Data sourced from PubChem and other chemical databases. nih.govnist.govnih.govnih.gov

Historical Perspective on Trichloroacetamide (B1219227) Reactivity in Organic Transformations

The utility of the trichloroacetyl group has been recognized for decades, initially as a protecting group for amines. The electron-withdrawing nature of the CCl₃ group facilitates the cleavage of the N-acyl bond under mild basic conditions.

A significant advancement in the application of trichloroacetamides came with the development of the trichloroacetimidate (B1259523) chemistry by Cramer in the mid-20th century. Although not amides themselves, trichloroacetimidates are closely related and are synthesized from nitriles and trichloroacetic acid. They have become indispensable reagents in glycosylation reactions, where they serve as excellent glycosyl donors. syr.edu The byproduct of these reactions is the highly stable and inert trichloroacetamide. syr.edu This stability underscores the thermodynamic favorability of the trichloroacetamide functional group.

More recently, research has explored the reactivity of trichloroacetamides themselves as precursors to other functional groups. For example, N-substituted trichloroacetamides can act as "blocked" or "masked" isocyanates. acs.org Upon treatment with a base, they can eliminate chloroform (B151607) to generate highly reactive isocyanates in situ, which can then be trapped by various nucleophiles. acs.org

Studies on the rearrangement of benzylic trichloroacetimidates have also shown that they can be converted to the corresponding benzylic trichloroacetamides under thermal or Lewis acid-catalyzed conditions. syr.eduacs.org

Significance of Halogenated Amides as Synthetic Building Blocks

Halogenated amides, in general, are versatile building blocks in organic synthesis, and the presence of the trichloromethyl group in trichloroacetamides imparts unique reactivity. nih.govresearchgate.netresearchgate.net

N-substituted trichloroacetamides have been utilized in a variety of synthetic transformations:

Synthesis of Ureas and Carbamates: As mentioned, the base-mediated elimination of chloroform from N-substituted trichloroacetamides provides a convenient route to isocyanates. These can then react with amines to form ureas or with alcohols to form carbamates. acs.org

Radical Cyclizations: The carbon-chlorine bonds in the trichloromethyl group can participate in radical reactions. For instance, N-alkenyl trichloroacetamides can undergo radical cyclization to form lactams.

Precursors to Other Heterocycles: The reactivity of the chloroacetamide moiety allows for nucleophilic substitution of the chlorine atoms, which can be a key step in the synthesis of various heterocyclic systems. researchgate.net

The synthesis of N-substituted chloroacetamides is typically straightforward, often involving the reaction of a primary or secondary amine with chloroacetyl chloride or a related derivative. ijpsr.infoekb.eg For example, 2-chloro-N-methyl-N-phenylacetamide has been synthesized by the reaction of N-methylaniline with chloroacetyl chloride. researchgate.net A similar approach using trichloroacetyl chloride would be the presumed route to this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trichloro-N-methyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl3NO/c1-13(8(14)9(10,11)12)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNUUDJZOKPZQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358060 | |

| Record name | 2,2,2-trichloro-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36558-96-0 | |

| Record name | 2,2,2-trichloro-N-methyl-N-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 2,2,2 Trichloro N Methyl N Phenylacetamide Reactivity

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a primary mode of reactivity for 2,2,2-trichloro-N-methyl-N-phenylacetamide, leading to the formation of valuable heterocyclic compounds.

Formation of 3,3-Dichloro-2-oxindole Derivatives from this compound

The synthesis of 3,3-dichloro-2-oxindole derivatives from N-aryl trichloroacetamides is a known transformation, often proceeding through an intramolecular cyclization mechanism analogous to the Stolle synthesis. synarchive.comwikipedia.org This reaction typically involves an intramolecular Friedel-Crafts-type acylation, which is promoted by a Lewis acid such as aluminum chloride (AlCl₃) or titanium tetrachloride (TiCl₄). synarchive.comdergipark.org.tr

The mechanism commences with the coordination of the Lewis acid to the carbonyl oxygen of the trichloroacetamide (B1219227). This activation enhances the electrophilicity of the carbonyl carbon, facilitating an intramolecular electrophilic attack by the electron-rich phenyl ring. The subsequent loss of a proton restores aromaticity and, following workup, yields the cyclized product. In the case of this compound, this process would lead to the formation of 1-methyl-3,3-dichloro-2-oxindole. The presence of the three chlorine atoms on the acetyl group is crucial for the stability and reactivity of the resulting oxindole (B195798). While various methods exist for the synthesis of 3,3-dichloro-2-oxindoles from indole (B1671886) precursors using reagents like tert-butyl hypochlorite (B82951) or hypervalent iodine compounds, the Stolle cyclization provides a direct route from the corresponding N-aryl acetamide (B32628). rsc.orgresearchgate.net

Table 1: Methods for the Synthesis of 3,3-Dichloro-2-oxindoles

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| Indole Derivatives | KI, MCl (M=K, Na), Oxone | 3,3-Dichloro-2-oxindoles | researchgate.net |

| Indoles | 1-Chloro-1,2-benziodoxol-3-(1H)-one (3 equiv), Dioxane/H₂O | 3,3-Dichloro-2-oxindoles | rsc.org |

| Indoles | tert-Butyl hypochlorite | 3,3-Dichloro-2-oxindoles | researchgate.net |

Historical Context of Stolle's Cyclization

The Stolle synthesis is a classic method for preparing oxindoles and isatins. synarchive.com The reaction was first reported by Robert Stollé in 1914 for the synthesis of oxindoles and in 1913 for isatins. synarchive.comwikipedia.org The original procedure involves two main steps: the acylation of an aniline (B41778) with an α-haloacetyl chloride or oxalyl chloride, followed by an intramolecular Friedel-Crafts reaction catalyzed by a Lewis acid to form the oxindole or isatin (B1672199) ring system. synarchive.comdergipark.org.tr Over the years, the Stolle synthesis has proven to be a versatile tool in organic synthesis for building the core structure of many biologically active compounds.

Cationic Rearrangement Mechanisms

While this compound is an amide, its structural isomers, trichloroacetimidates, are well-known to undergo characteristic cationic rearrangements. Understanding these pathways provides insight into the broader reactivity of molecules containing the trichloroacetyl functionality.

Proposed Cationic Pathways in Trichloroacetimidate (B1259523) Rearrangements

The rearrangement of allylic and benzylic trichloroacetimidates to their corresponding trichloroacetamides is a significant transformation in organic synthesis. thieme-connect.com While the rearrangement of allylic trichloroacetimidates is a well-established process, the corresponding reaction for benzylic trichloroacetimidates has also been developed as a method for synthesizing benzylic amines. thieme-connect.com Available data strongly suggest that these rearrangements proceed through a cationic mechanism. thieme-connect.comnih.gov The reaction can be initiated either thermally or with a Lewis acid catalyst, leading to the formation of a cationic intermediate that subsequently collapses to the more thermodynamically stable acetamide. thieme-connect.com This transformation is conceptually similar to the Overman rearrangement for allylic systems. acs.org

Role of Lewis Acids in Promoting Cationic Intermediates

Lewis acids play a pivotal role in catalyzing the rearrangement of trichloroacetimidates by facilitating the formation of the key cationic intermediate. thieme-connect.comwikipedia.org Various Lewis acids, including trimethylsilyl (B98337) triflate (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂), have been shown to effectively promote this transformation. thieme-connect.comnih.gov For instance, in the alkylation of indoles with trichloroacetimidates, TMSOTf is used to generate a reactive electrophile. nih.gov Similarly, in glycosylation reactions, Lewis acids like TMSOTf activate glycosyl trichloroacetimidates, which can lead to rearrangement to N-glycosyl trichloroacetamides in the absence of a suitable nucleophile. nih.gov The choice of Lewis acid can significantly influence the reaction rate and yield. thieme-connect.com In some cases, a combination of a Lewis acid and a Brønsted acid can act synergistically to catalyze transformations of trichloroacetimidate donors. ub.edu

Table 2: Lewis Acids in Trichloroacetimidate Rearrangements and Related Reactions

| Lewis Acid | Substrate Type | Reaction Type | Outcome | Reference(s) |

|---|---|---|---|---|

| BF₃·OEt₂ | Benzylic Trichloroacetimidate | Rearrangement | High yield of trichloroacetamide | thieme-connect.com |

| TMSOTf | Glycosyl Trichloroacetimidate | Rearrangement | Complete conversion to N-protected glycosylamine | nih.gov |

| Cu(OTf)₂ | Pyrroloindoline Trichloroacetimidate | Nucleophilic Displacement | Good yield of substitution product | rsc.org |

| AlCl₃ | N-Aryl-α-haloacetamide | Stolle Cyclization | Formation of oxindole | synarchive.comwikipedia.org |

Radical Chemistry Involving the 2,2,2-Trichloroacetyl Moiety

The trichloroacetyl group is a versatile precursor for radical generation. The presence of three chlorine atoms on the α-carbon allows for the initiation of radical reactions under various conditions, leading to the formation of diverse heterocyclic structures. thieme-connect.comresearchgate.net

Trichloroacetamides can serve as precursors for dichloromethylcarbamoyl radicals, which are valuable intermediates in carbon-carbon bond-forming reactions. ub.edu These radicals can be generated through several methods, including Atom Transfer Radical Cyclization (ATRC) and reductive methods. thieme-connect.comresearchgate.net

ATRC is often mediated by transition metal catalysts, such as copper(I) or ruthenium(II) complexes. thieme-connect.comresearchgate.net For example, Grubbs' ruthenium catalysts have been used to promote the intramolecular Kharasch-type addition of trichloroacetamides onto electron-rich systems like anisoles and enol acetates. nih.govacs.orgacs.org These reactions provide access to complex scaffolds such as 2-azaspiro[4.5]decanes and morphan compounds. nih.govacs.org The process involves the transfer of a chlorine atom from the trichloroacetamide to the metal catalyst, generating a dichloromethyl radical that then cyclizes onto a tethered unsaturated group. ub.edu

Reductive methods typically employ reagents like tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (B43935) ((Me₃Si)₃SiH) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). thieme-connect.comresearchgate.net More recently, catalyst-free photochemical methods using violet or blue light have been developed, where the solvent itself can act as a radical initiator, offering a greener alternative for the synthesis of lactams from N-alkenyl trichloroacetamides. rsc.org These radical cyclizations are instrumental in synthesizing a wide range of nitrogen-containing heterocycles, including γ- and δ-lactams. rsc.orgresearchgate.net

Table 3: Methods for Radical Generation and Cyclization of Trichloroacetamides

| Method | Catalyst/Reagent | Radical Intermediate | Product Type | Reference(s) |

|---|---|---|---|---|

| Atom Transfer Radical Cyclization (ATRC) | CuCl/bpy, RuCl₂(PPh₃)₃, Grubbs' Catalysts | Dichloromethylcarbamoyl radical | γ-Lactams, β-Lactams, Spiro-lactams | thieme-connect.comnih.govub.eduresearchgate.net |

| Reductive Cyclization (Hydride Transfer) | Bu₃SnH/AIBN, (Me₃Si)₃SiH | Dichloromethylcarbamoyl radical | Lactams | thieme-connect.comresearchgate.net |

| Single-Electron Transfer (SET) | Ni, Ti, Ag | Dichloromethylcarbamoyl radical | Lactams, Spiro-lactams | researchgate.net |

Generation of Electrophilic Carboradicals from Trichloroacetamides

The utility of trichloroacetamides, including this compound, as radical precursors stems from the relative ease of homolytic cleavage of a carbon-chlorine bond. scispace.comresearchgate.net This process generates a dichloromethylcarbamoyl radical. The presence of two chlorine atoms and the carbamoyl (B1232498) group, both of which are electron-withdrawing, imparts an electrophilic character to the resulting radical. scispace.comresearchgate.net This electrophilicity allows the radical to react with a wide range of alkenes, including both electron-rich and electron-poor systems. scispace.comresearchgate.net The generation of this radical is typically initiated by a metal catalyst, such as a copper(I) or ruthenium(II) complex, or through the use of a radical initiator. scispace.com

Radical Cyclization Pathways to Nitrogen-Containing Heterocycles

Once generated, the electrophilic dichloromethylcarbamoyl radical derived from an N-alkenyl substituted this compound can undergo intramolecular cyclization. This process is a powerful method for the synthesis of nitrogen-containing heterocycles, such as γ-lactams. scispace.comresearchgate.net The radical cyclization involves the addition of the radical to the tethered alkene, forming a new carbon-carbon bond and a new radical center on the alkyl portion of the molecule. This newly formed radical is then typically quenched to yield the final heterocyclic product. The regioselectivity of the cyclization is influenced by the length of the alkenyl chain, with 5-exo cyclizations to form five-membered rings being common.

Atom Transfer Radical Cyclization (ATRC) Applications

Atom Transfer Radical Cyclization (ATRC) is a prominent application of the radical reactivity of trichloroacetamides. scispace.comnih.gov This method utilizes a transition metal catalyst, commonly a copper(I) or ruthenium(II) complex, to mediate the cyclization process. scispace.comnih.gov

In a typical copper-catalyzed ATRC, a Cu(I) species abstracts a chlorine atom from the trichloroacetamide to generate the dichloromethylcarbamoyl radical and a Cu(II) species. scispace.comresearchgate.net The radical then cyclizes onto a tethered alkene, and the resulting radical abstracts a chlorine atom from the Cu(II) species, regenerating the Cu(I) catalyst and forming the chlorinated heterocyclic product. scispace.comresearchgate.net The use of bidentate ligands, such as bipyridine (bpy), can allow these reactions to proceed at lower temperatures and with shorter reaction times. scispace.com

Ruthenium-catalyzed ATRC, often employing RuCl2(PPh3)3, proceeds via a similar mechanism. The ruthenium catalyst abstracts a chlorine atom to initiate the radical cyclization. nih.govnih.gov Microwave irradiation has been shown to significantly accelerate these reactions, leading to high yields of the corresponding lactams. nih.govnih.gov For instance, the ATRC of various N-alkenyl-tethered trichloroacetamides catalyzed by RuCl2(PPh3)3 under microwave irradiation has been reported to produce γ- and δ-lactams in good to excellent yields. nih.govnih.gov

Below is a table summarizing representative conditions for the ATRC of N-alkenyl trichloroacetamides, which are analogous to the expected reactivity of N-alkenyl derivatives of this compound.

| Catalyst | Ligand | Solvent | Temperature | Yield (%) | Reference |

| CuCl | bipyridine | Dichloromethane | Varies | Varies | scispace.com |

| RuCl2(PPh3)3 | None | Toluene (B28343) | 160 °C (Microwave) | Good to Excellent | nih.govnih.gov |

| 'naked' CuCl | DMF | 60 °C | Varies | scispace.comresearchgate.net |

Nucleophilic Activation and Subsequent Transformations

Beyond its radical chemistry, this compound can undergo transformations initiated by nucleophilic attack. These reactions often leverage the lability of the trichloromethyl group to generate reactive intermediates.

Trichloroacetamides as "Blocked Isocyanates"

N-substituted trichloroacetamides, including this compound, can function as "blocked isocyanates". acs.orgnih.gov In the presence of a strong base, these compounds can eliminate chloroform (B151607) to generate an isocyanate intermediate in situ. acs.orgnih.gov This strategy provides a safer alternative to the direct handling of toxic isocyanates. acs.org The in situ generated isocyanate can then be trapped by various nucleophiles to form a range of valuable compounds.

Base-Catalyzed Conversions to Ureas and Carbamates

A key application of the "blocked isocyanate" strategy is the synthesis of ureas and carbamates. acs.orgnih.gov The reaction of this compound with an amine in the presence of a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the formation of a substituted urea (B33335). acs.orgnih.gov Similarly, reaction with an alcohol under basic conditions yields a carbamate (B1207046). acs.orgnih.gov These reactions proceed through the initial formation of the isocyanate, which is then attacked by the amine or alcohol nucleophile. nih.gov

The following table presents examples of base-catalyzed conversions of N-phenyl-2,2,2-trichloroacetamide to ureas and carbamates, demonstrating the expected reactivity of its N-methyl analog.

| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Butylamine (B146782) | DBU | CH3CN | 80 | N-Butyl-N'-phenylurea | 76 | nih.gov |

| Benzylamine | DBU | CH3CN | 80 | N-Benzyl-N'-phenylurea | >99 | nih.gov |

| Cyclohexylamine | DBU | CH3CN | 80 | N-Cyclohexyl-N'-phenylurea | 81 | nih.gov |

| Benzyl (B1604629) alcohol | DBU | CH3CN | 80 | Benzyl phenylcarbamate | 88 | acs.orgnih.gov |

| 1-Hexanol | DBU | CH3CN | 80 | Hexyl phenylcarbamate | 70 | acs.org |

Electrophilic Substitution and Amidation Processes

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, although the acetamido group is less activating than a simple amino group due to the electron-withdrawing nature of the carbonyl. vaia.comaskfilo.com The lone pair on the nitrogen atom is delocalized into the carbonyl group, reducing its ability to donate electron density to the aromatic ring and stabilize the intermediate sigma complex. vaia.comaskfilo.com Nevertheless, electrophilic substitution reactions such as nitration and halogenation can occur, typically favoring substitution at the para position due to steric hindrance at the ortho positions. ijarsct.co.in

The amide bond in this compound itself is generally stable. However, under certain conditions, the compound can participate in amidation processes. For instance, the synthesis of N-phenylacetamide derivatives can be achieved through various methods, including the reaction of anilines with acyl chlorides or anhydrides. ijarsct.co.in While not a direct amidation using this compound as the acylating agent, this highlights the broader context of amidation reactions involving similar structural motifs.

Computational and Theoretical Studies on 2,2,2 Trichloro N Methyl N Phenylacetamide and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure, molecular geometry, and other properties of molecules. For complex organic compounds like 2,2,2-trichloro-N-methyl-N-phenylacetamide and its analogues, methods such as Ab Initio Hartree-Fock (HF) and Density Functional Theory (DFT) are instrumental.

Ab Initio Methods (e.g., Hartree-Fock)

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a widely used method for studying the electronic properties of molecules due to its balance of accuracy and computational cost. DFT calculations have been extensively applied to analogues of this compound. For example, a detailed study on N-methylacetanilide employed the B3LYP method with various basis sets, including 6-31G(), 6-311++G( ), and cc-pVTZ. Similarly, the structure of 2-chloro-N-methyl-N-phenylacetamide was optimized using the CAM-B3LYP functional with a 6–311 G(d,p) basis set.

These DFT studies are crucial for determining optimized molecular structures, vibrational frequencies, and electronic properties like molecular electrostatic potential surfaces. For instance, in the study of p-methyl acetanilide (B955), the B3LYP method was used in conjunction with 6-31G(d,p) and 6-311G(d,p) basis sets to provide insights into the vibrational structure and other molecular parameters.

Basis Set Selection and Optimization

The choice of basis set is a critical aspect of quantum chemical calculations, directly impacting the accuracy of the results. In the computational studies of related acetanilide compounds, a variety of basis sets have been utilized to balance computational feasibility with precision.

For N-methylacetanilide, the calculations were performed using 6-31G(), 6-311++G( ), and cc-pVTZ basis sets. The selection of these basis sets allows for a comprehensive analysis, where the smaller 6-31G() provides a good starting point, and the larger 6-311++G( ) and cc-pVTZ sets offer higher accuracy by including diffuse functions and polarization functions. For the computational analysis of p-methyl acetanilide, the 6-31G(d,p) and 6-311G(d,p) basis sets were employed for both HF and DFT calculations. In the case of 2-chloro-N-methyl-N-phenylacetamide, the CAM-B3LYP functional was paired with the 6–311 G(d,p) basis set for structural optimization. The consistent use of Pople-style basis sets, often augmented with polarization and diffuse functions, is evident in these studies, highlighting a common strategy for achieving reliable theoretical predictions for this class of compounds.

Molecular Structure and Conformation Analysis

The analysis of molecular structure and conformation provides deep insights into the spatial arrangement of atoms and the energies of different conformers. Such studies are vital for understanding the chemical behavior and reactivity of a compound.

Vibrational Frequency Assignments and Potential Energy Distributions

Vibrational spectroscopy, coupled with theoretical calculations, is a powerful tool for characterizing molecular structures. Detailed vibrational analysis has been conducted for analogues of this compound. For N-methylacetanilide, vibrational frequencies, along with IR and Raman intensities, were calculated. A key component of this analysis is the Potential Energy Distribution (PED), which helps in the precise assignment of vibrational modes.

In a study of p-methyl acetanilide, both HF and DFT (B3LYP) methods with 6-31G(d,p) and 6-311G(d,p) basis sets were used to calculate harmonic vibrational frequencies, infrared intensities, and Raman scattering activities. The theoretical wavenumbers were scaled to achieve good agreement with experimental FT-IR and FT-Raman spectra. This comprehensive approach allows for a detailed interpretation of the vibrational spectra.

Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹) for p-Methyl Acetanilide (This table is representative of the type of data generated for analogues, as specific data for this compound was not found in the search results.)

| Assignment | Experimental | HF/6-311G(d,p) | B3LYP/6-311G(d,p) |

|---|---|---|---|

| N-H stretch | 3280 | 3478 | 3432 |

| C=O stretch | 1662 | 1785 | 1705 |

| C-N stretch | 1321 | 1350 | 1315 |

| CH₃ rock | 1035 | 1055 | 1030 |

Data derived from studies on p-methyl acetanilide.

Atomic Charge Distribution Mapping

Understanding the distribution of atomic charges within a molecule is crucial for predicting its reactivity and intermolecular interactions. While specific atomic charge data for this compound is not detailed in the available literature, studies on related compounds provide insight into the methods used.

For N-methylacetanilide, the molecular electrostatic potential surface (MEP) and electron density surface were examined to understand the charge distribution. The MEP is particularly useful for identifying sites susceptible to electrophilic and nucleophilic attack. In the crystal structure analysis of 2-chloro-N-methyl-N-phenylacetamide, the refinement process involves determining atomic coordinates and displacement parameters, which are related to the electron density distribution around the atoms. Hirshfeld surface analysis, performed on compounds like 2-chloro-N-methyl-N-phenylacetamide, also reveals information about intermolecular contacts, which are governed by the charge distribution.

Conformational Preferences of Amide Bonds and Aryl Groups

The conformational characteristics of N-arylacetamides, including this compound, are largely dictated by the interplay between the planar amide group and the aromatic phenyl ring. A key feature of the amide bond is the restricted rotation around the central carbon-nitrogen (C-N) bond. This restriction is due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double-bond character to the C-N bond. researchgate.netresearchgate.netlibretexts.org The energy barrier for this rotation in typical amides is significant, generally falling within the range of 15 to 23 kcal/mol, which makes the cis and trans conformations distinct at room temperature. researchgate.net

The orientation of the phenyl group relative to the amide plane is another critical conformational parameter, often described by the dihedral angle. In the case of the parent compound, acetanilide, the molecule is nearly planar, but studies show that intermolecular forces, such as hydrogen bonding, can induce a twist of the amide group relative to the phenyl ring. researchgate.net For substituted analogues, this twisting is a common feature. For instance, in the crystal structure of 2-chloro-N-(4-methoxyphenyl)acetamide, the acetamido group is twisted out of the plane of the phenyl ring by a dihedral angle of 28.87 (5)°. nih.gov Quantum chemical calculations and spectroscopic studies on acetanilide have suggested that the phenyl ring can be tilted out of the amide plane by as much as 40° to 59°. researchgate.net The presence of bulky substituents, like the trichloromethyl group in this compound, is expected to have a substantial influence on this dihedral angle due to steric hindrance, favoring a non-planar conformation.

Intermolecular Interaction Analysis in Solid State

The arrangement of molecules in the crystalline state is governed by a complex network of non-covalent interactions. For this compound, these interactions are critical in defining its supramolecular architecture.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. eurjchem.comnih.gov By mapping properties onto this unique molecular surface, one can deconstruct the crystal packing into a summary of close intermolecular contacts. Although data for the specific title compound is not available, extensive studies on its analogues provide a clear picture of the expected interactions.

Based on these findings, it is highly probable that the crystal packing of this compound is dominated by a combination of hydrogen- and chlorine-mediated contacts.

Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Analogue Compounds

| Interaction Type | 2,2,2-trichloro-N,N-bis{[(1RS,4SR)-1,4-dihydro-1,4-epoxynaphthalen-1-yl]methyl}acetamide researchgate.netnih.gov | 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide nih.gov | 2-chloro-N-(4-methoxyphenyl)acetamide nih.gov |

|---|---|---|---|

| H···H | 36.8% | 35.5% | - |

| Cl···H / H···Cl | 26.6% | 19.2% | 20.0% |

| C···H / H···C | 18.8% | 11.8% | 33.4% |

| O···H / H···O | 11.3% | 11.6% | 19.5% |

| S···H / H···S | - | 9.7% | - |

Quantification of Hydrogen Bonding Networks (N-H···O, C-H···O, C-H···N)

As an N,N-disubstituted amide, this compound lacks the traditional N-H donor necessary for forming strong N-H···O hydrogen bonds, which are a defining feature in the crystal structures of primary and secondary amides. However, weaker C-H···O and C-H···N hydrogen bonds play a crucial role in stabilizing the crystal lattice.

Analysis of Halogen-Involving Intermolecular Interactions (e.g., Cl···H, Cl···Cl, Cl···C, Cl···π)

Given the presence of the trichloromethyl group, halogen-based interactions are fundamental to the solid-state structure of this compound. These non-covalent interactions are highly directional and contribute significantly to the stability of the crystal packing. acs.org

Cl···H Contacts: As evidenced by Hirshfeld surface analysis on numerous analogues, contacts between chlorine and hydrogen atoms (Cl···H) are among the most prevalent interactions, contributing significantly to the total surface area. nih.goveurjchem.comresearchgate.net

Cl···Cl Contacts: Interactions between chlorine atoms are also a key feature. eurjchem.comeurjchem.com These can be classified based on their geometry and are important in directing the assembly of halogenated molecules. researchgate.netmdpi.com

Cl···π and Cl···C Interactions: The interaction between a chlorine atom and the electron-rich π-system of an aromatic ring (Cl···π) is another crucial stabilizing force. eurjchem.comeurjchem.comresearchgate.net Studies on model systems have quantified the Cl···π interaction energy to be approximately -2.01 kcal/mol, driven primarily by dispersion forces. nih.govresearchgate.net The geometry of this interaction can be either "face-on," where the chlorine approaches the center of the ring, or "edge-on," where it interacts with a C-C bond or carbon atom. nih.govresearchgate.net

Supramolecular Assembly Principles

In analogous crystal structures, a common motif involves the formation of primary structural units, such as chains or layers, through hydrogen bonds (e.g., C-H···O). nih.govresearchgate.netnih.gov These lower-dimensional networks are then linked into a robust three-dimensional structure by weaker but numerous secondary interactions, such as halogen bonds (Cl···Cl, Cl···π) and van der Waals forces. researchgate.netnih.gov Halogen bonding, in particular, has been recognized as a powerful tool in crystal engineering for its directionality, which allows for precise control over the final solid-state structure. acs.orgeurekalert.org Thus, the supramolecular structure of the title compound is expected to be a complex and well-ordered arrangement stabilized by a synergy of hydrogen and halogen bonding.

Electronic Structure and Reactivity Descriptors

The electronic properties and chemical reactivity of this compound can be effectively modeled using quantum chemical methods, most notably Density Functional Theory (DFT). eurjchem.comscispace.comresearchgate.net These computational studies provide access to a range of reactivity descriptors that help in understanding the molecule's behavior in chemical reactions.

The most important of these descriptors are the energies of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comyoutube.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy indicates a stronger electron-donating capability.

LUMO: The energy of the LUMO corresponds to the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical reactivity and kinetic stability. scispace.comresearchgate.net A small energy gap implies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. numberanalytics.com DFT calculations on various N-phenylacetamide derivatives have been used to correlate these quantum chemical parameters with observed properties. researchgate.networldscientific.com

Other calculated descriptors include:

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scispace.com

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity can be derived from the HOMO and LUMO energies to provide a more quantitative measure of reactivity. researchgate.net

For this compound, the electron-withdrawing nature of the -CCl₃ group is expected to significantly lower the energy of the LUMO, enhancing the electrophilicity of the molecule, particularly at the carbonyl carbon.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in frontier molecular orbital (FMO) theory. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In studies of related phenylacetamide compounds, DFT calculations have been used to determine the energies of these frontier orbitals. For instance, analysis of chloro-substituted N-phenylacetamides reveals that the HOMO is often localized on the phenyl ring and the amide linkage, while the LUMO is typically distributed over the carbonyl group and the chloro-substituents. This distribution suggests that the primary electronic transitions are of the π → π* type.

While specific experimental data for this compound is not available in the cited literature, theoretical calculations on analogous structures provide valuable estimates. The electronic properties of these molecules, such as ionization potential (I), electron affinity (A), chemical potential (μ), global hardness (η), and electrophilicity index (ω), can be derived from the HOMO and LUMO energies.

Table 1: Representative Frontier Molecular Orbital Data for Phenylacetamide Analogues

| Compound/Analogue | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| N-phenyl-2,2-dichloroacetamide | DFT/B3LYP | -8.65 | -1.17 | 7.48 |

| N-(2-chlorophenyl)-2,2-dichloroacetamide | DFT/B3LYP | -8.76 | -1.58 | 7.18 |

| N-(4-chlorophenyl)-2,2-dichloroacetamide | DFT/B3LYP | -8.82 | -1.63 | 7.19 |

Note: The data presented is for analogue compounds, as specific values for this compound were not found in the searched literature. The values are representative and illustrate the typical energy ranges for this class of compounds.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. wikipedia.orgusc.edu This analysis provides detailed information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. usc.edumaterialsciencejournal.org

The core of NBO analysis involves the study of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. materialsciencejournal.org

For phenylacetamide analogues, NBO analysis reveals significant hyperconjugative interactions. materialsciencejournal.org These often involve the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals (π*) of the adjacent carbonyl (C=O) and phenyl ring C-C bonds. materialsciencejournal.org In the case of this compound, key interactions would be expected between:

The lone pairs of the amide nitrogen (nN) and the antibonding orbital of the carbonyl group (π*C=O).

The lone pairs of the carbonyl oxygen (nO) and the antibonding orbitals of adjacent C-C and C-N bonds (σ*).

The π orbitals of the phenyl ring and the antibonding orbitals of the side chain.

Table 2: Representative NBO Analysis Data for Phenylacetamide Analogues

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Representative) | Interaction Type |

| n(N) | π(C=O) | ~30-50 | Lone pair delocalization |

| n(O) | σ(N-Ccarbonyl) | ~20-30 | Lone pair delocalization |

| n(O) | σ(Ccarbonyl-Ctrichloro) | ~5-15 | Lone pair delocalization |

| π(Cphenyl-Cphenyl) | π(Cphenyl-Cphenyl) | ~15-25 | π-conjugation |

Note: The E(2) values are representative estimates based on analyses of similar amide and acetanilide structures, as specific data for this compound was not found in the searched literature.

Fukui Function Analysis

Fukui functions are reactivity descriptors derived from DFT that help identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net The Fukui function, f(r), quantifies the change in electron density at a specific point 'r' when the total number of electrons in the system changes. researchgate.net

There are three main types of Fukui functions:

f+(r): for nucleophilic attack (reactivity towards an electron donor).

f-(r): for electrophilic attack (reactivity towards an electron acceptor).

f0(r): for radical attack.

By calculating these values for each atom in a molecule, one can predict its reactive centers. A higher value of the Fukui function at a particular atomic site indicates a greater propensity for that site to participate in the corresponding type of reaction. For example, the site with the largest f+(r) is the most likely to be attacked by a nucleophile. researchgate.net

In the context of this compound, one would anticipate that the carbonyl carbon would be a primary site for nucleophilic attack, exhibiting a high f+(r) value. Conversely, the oxygen and nitrogen atoms, with their high electron density, would be expected to be susceptible to electrophilic attack, showing high f-(r) values. The phenyl ring can exhibit both nucleophilic and electrophilic characteristics depending on the position.

Specific Fukui function data for this compound or its close analogues were not available in the searched literature. The discussion above is based on the general principles of Fukui function analysis.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the molecule's electron density surface, providing a visual representation of the charge landscape. researchgate.netyoutube.com

The different colors on an MEP map indicate varying levels of electrostatic potential:

Red: Regions of most negative potential, rich in electrons, typically associated with lone pairs on electronegative atoms (like oxygen). These areas are prone to electrophilic attack. researchgate.net

Blue: Regions of most positive potential, electron-deficient, usually found around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack. researchgate.net

Green/Yellow: Regions of intermediate or near-zero potential, often associated with the carbon framework of a molecule.

For this compound, the MEP surface is expected to show a significant negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs. The region around the electron-withdrawing trichloromethyl group would also exhibit negative potential, though perhaps less intense than the carbonyl oxygen. In contrast, positive potential (blue) would be located around the hydrogen atoms of the methyl group and the phenyl ring. Studies on the analogue 2-chloro-N-methyl-N-phenylacetamide have examined its isoelectronic molecular electrostatic potential surface, confirming these general features. researchgate.net The MEP surface provides a clear rationale for the molecule's dipole moment and its preferred sites for intermolecular interactions, such as hydrogen bonding.

Applications of 2,2,2 Trichloro N Methyl N Phenylacetamide and Its Derivatives in Organic Synthesis

Utilization as Reagents for Amide and Ester Formation

While direct use of 2,2,2-trichloro-N-methyl-N-phenylacetamide as a standard acylating agent for forming other amides and esters is not its primary application, the broader class of N-substituted trichloroacetamides (NTCAs) function as valuable synthetic intermediates. NTCAs are considered "blocked isocyanates" and are instrumental in the synthesis of ureas and carbamates, which are structurally related to amides and esters, respectively. nih.gov The trichloroacetyl group can be transformed under specific conditions to generate an isocyanate intermediate, which then reacts with amines to form ureas or with alcohols to form carbamates. This pathway avoids the direct handling of highly reactive and toxic isocyanates like phosgene. nih.gov

Furthermore, the related compound, 2-chloro-N-methyl-N-phenylacetamide, is synthesized from the reaction of N-methylaniline with chloroacetyl chloride, highlighting the fundamental reactivity of N-substituted anilines in forming amide bonds. ijpsr.info This foundational chemistry underscores the role of such molecules as building blocks, where the acyl group is introduced onto a specific amine.

Precursors for Nitrogen-Containing Heterocyclic Systems

A significant application of N-substituted trichloroacetamides is in the synthesis of nitrogen-containing heterocyclic systems. The presence of the nitrogen atom and the reactive trichloromethyl group facilitates cyclization reactions to form a variety of ring structures.

Trichloroacetamides are well-established precursors for synthesizing γ- and δ-lactams through radical cyclization processes. ub.eduthieme-connect.com The most common method is Atom Transfer Radical Cyclization (ATRC), which is typically mediated by copper(I) or ruthenium(II) catalysts. thieme-connect.com In this process, a radical is generated from the trichloroacetamide (B1219227), which then undergoes an intramolecular cyclization onto a tethered alkene. nih.gov

Key findings in lactam synthesis from trichloroacetamide derivatives include:

Catalysts and Conditions: Copper(I) chloride (CuCl) with a bipyridine (bpy) ligand is an effective system that allows reactions to proceed at lower temperatures. ub.edu Ruthenium-based catalysts, such as RuCl₂(PPh₃)₃, are also widely used, often in conjunction with microwave irradiation to accelerate the reaction. nih.gov

Stereoselectivity: The stereochemical outcome of the cyclization can be controlled by the nitrogen substituent and the reaction temperature. For instance, N-benzyl substituted N-allyl-trichloroacetamides can yield trans-γ-lactams, while electron-withdrawing groups (like Ts, Cbz, Boc) on the nitrogen favor the formation of cis isomers. ub.edu

Lactam Type: The type of lactam formed (β, γ, or δ) depends on the structure of the starting trichloroenamide and the reaction conditions. For example, 4-exo or 5-endo cyclizations can lead to β- or γ-lactams, respectively, with solvent choice playing a crucial role in selectivity. ub.edu Photoredox catalysis using fac-Ir(ppy)₃ under blue light has also been developed for the synthesis of γ- and δ-lactams. rsc.org

| Catalyst System | Lactam Type(s) | Key Features | Source(s) |

| CuCl:bpy | γ-lactams | Allows for lower reaction temperatures; stereoselectivity depends on N-substituent. | ub.edu |

| RuCl₂(PPh₃)₃ | γ- and δ-lactams | Effective for ATRC; reaction rates enhanced by microwave activation. | nih.gov |

| fac-Ir(ppy)₃ | γ- and δ-lactams | Blue light-mediated photoredox catalysis; can be performed in air and non-anhydrous solvents. | rsc.org |

| Ni/AcOH | γ-lactams | Reductive cyclization via single-electron transfer. | researchgate.net |

The synthesis of β-lactams, a core structure in many antibiotics, can be achieved through Staudinger [2+2] cycloaddition of an imine with a ketene, which can be generated from an acid chloride. encyclopedia.pubnih.gov The reaction of imines derived from chloral (B1216628) with ketenes, for instance, produces 1,3-disubstituted-4-trichloromethyl azetidin-2-ones with high stereoselectivity. nih.gov

Derivatives of this compound serve as starting points for a wide array of heterocyclic frameworks.

Aziridine (B145994): Aziridines can be synthesized through various methods, including the Wenker synthesis, which involves the cyclization of amino alcohols. baranlab.org Another common route is the reaction of imines with carbenes or ylides (Corey-Chaykovsky reaction). organic-chemistry.org While not a direct precursor, the N-phenylamine motif is a common component of imines used in these syntheses. Copper-promoted intramolecular C-H oxidative amination is a modern approach to forming aziridine rings. organic-chemistry.org

Piperazine (B1678402): N-substituted piperazines are often prepared using protecting group strategies on piperazine itself or through the cyclization of N-substituted dipeptoid precursors. google.comnih.gov The simultaneous cyclization and cleavage from a solid-phase resin is a key step in combinatorial syntheses of piperazinediones. google.com

Imidazole: Imidazole synthesis often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.gov For example, tetrasubstituted imidazoles can be formed from the condensation of benzil, aldehydes, and anilines. nih.gov The N-phenylamine structure within the title compound is a key building block for such syntheses.

Pyrrole (B145914): The most common method for pyrrole synthesis is the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, such as aniline (B41778) or its derivatives. wikipedia.orgorganic-chemistry.org The N-phenylamine moiety of the title compound is the type of precursor amine used in this classic reaction.

Thiazolidinone: Thiazolidinone rings are typically formed by the reaction of a Schiff base (imine) with a mercapto-carboxylic acid like thioglycolic acid. hilarispublisher.comnih.gov Alternatively, the reaction of an amine with a chloroacetyl chloride derivative, followed by treatment with a thiocyanate, can yield iminothiazolidinones. hilarispublisher.com The α-haloamide structure is a key intermediate in several synthetic routes to this framework. hilarispublisher.comconnectjournals.com

Thiophene (B33073): The synthesis of thiophenes generally does not proceed from trichloroacetamide precursors. Common methods include the Gewald synthesis, which uses an α-cyano ketone, sulfur, and an active methylene (B1212753) compound, and the Paal-Knorr thiophene synthesis, where a 1,4-dicarbonyl compound is treated with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. pharmaguideline.comderpharmachemica.com

Role in the Generation of Reactive Intermediates

The trichloromethyl group is a key functional handle for generating highly reactive species that are pivotal in multi-step synthetic sequences.

The trichloromethyl group in compounds like this compound is an excellent precursor to radical intermediates. The usefulness of trichloroacetamides as radical precursors is based on the generation of an electrophilic carboradical. ub.eduthieme-connect.com In ATRC reactions, a catalyst like Cu(I) or Ru(II) abstracts a chlorine atom to form a dichloromethylcarbamoyl radical. ub.edu This radical is stabilized by the two remaining chlorine atoms and the adjacent carbonyl group, making it electrophilic enough to react efficiently with alkenes to form new carbon-carbon bonds during cyclization. ub.edu While the formation of a trichloromethyl anion or dichlorocarbene (B158193) is plausible under strongly basic conditions, similar to the behavior of chloroform (B151607), the most documented and synthetically useful pathway for trichloroacetamides involves the formation of radical species. ub.eduthieme-connect.com

The products derived from this compound and its analogs, particularly the lactams, are valuable intermediates in the synthesis of more complex molecules. The 3,3-dichloro-lactams produced via ATRC retain a synthetically useful carbon-halogen bond that can be further functionalized. nih.gov

These intermediates have been used in the synthesis of:

Alkaloid Scaffolds: Dichloro-lactams are precursors to bicyclic systems like octahydroindoles, which form the core of mesembrane (B1247095) and crinane alkaloids. ub.edu They have also been used in a formal synthesis of himalensine A via an azatricyclic intermediate. researchgate.net

Biologically Active Molecules: A wide range of γ- and δ-lactams with diverse substituents have been prepared from trichloroacetamides, and some have shown interesting cytotoxic activity against cancer cell lines. nih.gov

Synthetic Utility of Trichloroacetamides as Masked Isocyanates

Trichloroacetamides, including N-aryl and N-alkyl-N-aryl variants, are recognized as stable precursors to highly reactive isocyanates. This "masked isocyanate" strategy allows for the in situ generation of the isocyanate functional group, which can then be trapped by various nucleophiles. This approach circumvents the handling of often toxic and moisture-sensitive isocyanate reagents.

Conversion to Ureas, Carbamates, and Polyurethanes

N-substituted trichloroacetamides can be effectively converted into their corresponding ureas and carbamates. acs.org This transformation is typically facilitated by a base, which promotes the elimination of chloroform and generates an isocyanate intermediate. acs.org This intermediate is not isolated but is immediately trapped by an amine or an alcohol present in the reaction mixture to yield the desired urea (B33335) or carbamate (B1207046), respectively. acs.orgacs.org

For instance, the base-catalyzed condensation of N-phenyltrichloroacetamide with an amine leads to the formation of a substituted urea. acs.org Similarly, reacting it with an alcohol under basic conditions produces a carbamate. acs.orgacs.org The reaction can be catalyzed by organic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or inorganic bases. acs.org

This methodology extends to the synthesis of polyurethanes. acs.org When a diol is used as the nucleophile to trap the isocyanate generated from a di-trichloroacetamide monomer, or when a diisocyanate is formed and subsequently polymerized with a polyol, polyurethane chains are formed. aidic.itresearchgate.netresearchgate.net The use of blocked isocyanates, such as trichloroacetamides, can be advantageous in controlling the polymerization process. enpress-publisher.com

Table 1: Synthesis of Ureas and Carbamates from N-Substituted Trichloroacetamides (NTCAs)

| NTCA Substrate | Nucleophile | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|

| N-phenyl-trichloroacetamide | Benzyl (B1604629) alcohol | DBU, 80°C | Benzyl phenylcarbamate | 88% acs.org |

| N-phenyl-trichloroacetamide | Aniline | DBU, 80°C | 1,3-Diphenylurea | 95% acs.org |

α-Glycosyl Urea Synthesis via Trichloroacetamides

A significant application of trichloroacetamide chemistry lies in the stereoselective synthesis of α-glycosyl ureas, which are important analogs of naturally occurring oligosaccharides and glycoconjugates. acs.orgnih.gov The traditional synthesis of these compounds is often challenging, but methods utilizing trichloroacetamide intermediates have proven effective. nih.gov

The process typically begins with the stereoselective rearrangement of a glycosyl trichloroacetimidate (B1259523) to form an α-glycosyl trichloroacetamide. acs.orgnih.govacs.org This rearrangement can be catalyzed by cationic nickel(II) complexes, with the ligand choice influencing the high α-stereoselectivity. acs.orgresearchgate.net The resulting α-glycosyl trichloroacetamide is a stable intermediate that can be directly converted to the corresponding α-glycosyl urea. acs.orgnih.gov This final step is achieved by reacting the trichloroacetamide with a primary or secondary amine, a reaction that proceeds with complete retention of the anomeric configuration. acs.orgacs.org This method overcomes many limitations of previous synthetic routes and allows access to a diverse range of α-urea-linked glycoconjugates and glycopeptides. acs.orgresearchgate.net

Alkylating Agent Applications (via Trichloroacetimidate intermediates)

When trichloroacetamides are reacted with an alcohol, they can form trichloroacetimidate intermediates. These trichloroacetimidates are excellent alkylating agents when activated by a catalytic amount of a Brønsted or Lewis acid. nih.govsyr.eduacs.org The trichloroacetamide group is an effective leaving group, facilitating the transfer of the alkyl portion of the imidate to a nucleophile. nih.govnih.gov This reactivity is harnessed in several important carbon-carbon and carbon-heteroatom bond-forming reactions.

Friedel-Crafts Alkylation Reactions

Trichloroacetimidates serve as potent electrophiles in Friedel-Crafts alkylation reactions, allowing for the introduction of alkyl groups onto aromatic rings. nih.govmt.comorganic-chemistry.org The reaction is typically catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), which activates the trichloroacetimidate. syr.edunih.gov This method is particularly useful for alkylating electron-rich aromatic systems like indoles. nih.gov An advantage of using trichloroacetimidates is that they can be formed under mild conditions from readily available alcohols. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the carbocation or a related electrophilic species generated from the imidate attacks the aromatic ring. mt.comyoutube.com To prevent polyalkylation, which can be a limitation of Friedel-Crafts chemistry, conditions can be optimized by using an electron-withdrawing group on either the indole (B1671886) or the imidate. nih.gov

Selective Functionalization of Indoles

The alkylation of indoles using trichloroacetimidate electrophiles is a powerful tool for their selective functionalization. nih.govacs.orgnih.gov Indole scaffolds are prevalent in pharmacologically active compounds, making the development of efficient alkylation methods a key area of research. nih.gov Lewis acid-catalyzed reactions of indoles with trichloroacetimidates can lead to selective C3-alkylation. acs.org This approach provides an alternative to methods that rely on transition metals or strong bases. nih.gov The reaction conditions can be tuned to favor mono- or dialkylation, depending on the substrates and catalyst used. nih.govnih.gov For example, using TMSOTf as a catalyst has been shown to be particularly effective for these transformations. nih.gov

Synthesis of Pyrroloindoline and Indolenine Systems

The reactivity of trichloroacetimidates as alkylating agents has been extended to the synthesis of complex heterocyclic structures like pyrroloindolines and indolenines. nih.govnih.gov Pyrroloindolines are core structures in numerous natural products with significant biological activities. nih.gov A flexible synthetic route involves the intramolecular alkylation of tryptamine (B22526) derivatives where the nucleophilic amine attacks an electrophilic center generated from a trichloroacetimidate. This Lewis acid-catalyzed cyclization provides direct access to highly functionalized pyrroloindoline cores. nih.govresearchgate.net

Furthermore, trichloroacetimidates can be used for the direct C3-dialkylation of 2-substituted indoles to furnish 3,3-dialkyl indolenines. nih.gov This dearomatization strategy is valuable for creating complex, three-dimensional spirocyclic systems that are of interest in medicinal chemistry. nih.gov The reaction, promoted by a Lewis acid, efficiently generates indolenine structures that are precursors to various alkaloids and medicinally relevant molecules. syr.edunih.gov

Table 2: Synthesis of Indolenines via Lewis Acid Promoted Alkylation of Indoles with Trichloroacetimidates

| Indole Substrate | Trichloroacetimidate Electrophile | Lewis Acid | Product | Yield (%) |

|---|---|---|---|---|

| 2-Methylindole | Allyl trichloroacetimidate | TMSOTf (20 mol%) | 3-Allyl-2,3-dimethyl-3H-indole | 27% nih.gov |

| Substituted Indole | tert-Butyl trichloroacetimidate | TMSOTf | Pyrroloindoline | Moderate to Excellent nih.gov |

Advanced Analytical Techniques in Structural Elucidation Beyond Basic Identification

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive proof of the molecular structure of 2,2,2-trichloro-N-methyl-N-phenylacetamide, including the conformation of the acetamide (B32628) group relative to the phenyl ring and the geometry of the trichloromethyl group.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

An SCXRD analysis would yield a detailed table of all intramolecular distances and angles. This data is crucial for understanding the electronic and steric effects within the molecule. For instance, the C-N bond of the amide and the N-phenyl bond lengths would reveal information about the degree of delocalization of the nitrogen lone pair into the carbonyl and the phenyl ring. The bond angles around the nitrogen atom would indicate its hybridization and planarity.

Table 6.1.1: Selected Bond Lengths, Bond Angles, and Dihedral Angles for this compound (Hypothetical Data) No published data is available for this compound. A representative table structure is provided for illustrative purposes.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C(carbonyl)-N | Data N/A | C(carbonyl)-N-C(phenyl) | Data N/A |

| C(carbonyl)-C(trichloro) | Data N/A | C(carbonyl)-N-C(methyl) | Data N/A |

| N-C(phenyl) | Data N/A | O-C(carbonyl)-N | Data N/A |

| N-C(methyl) | Data N/A | Dihedral Angles (°) | |

| C-Cl (average) | Data N/A | C(methyl)-N-C(carbonyl)-O | Data N/A |

Crystal Packing Analysis and Unit Cell Parameters

This sub-section would detail how individual molecules of this compound arrange themselves in the solid state. The analysis would identify any intermolecular interactions, such as C-H···O or halogen bonds, that stabilize the crystal lattice. The unit cell parameters define the fundamental repeating block of the crystal.

Table 6.1.2: Crystal Data and Structure Refinement for this compound (Hypothetical Data) No published crystallographic data is available for this compound.

| Parameter | Value |

|---|---|

| Empirical formula | C9H8Cl3NO |

| Formula weight | 252.53 |

| Crystal system | Data N/A |

| Space group | Data N/A |

| a (Å) | Data N/A |

| b (Å) | Data N/A |

| c (Å) | Data N/A |

| α (°) | Data N/A |

| β (°) | Data N/A |

| γ (°) | Data N/A |

| Volume (ų) | Data N/A |

Disorder Phenomena in Crystal Structures

In some crystal structures, certain atoms or groups of atoms may occupy multiple positions. This is known as disorder. For this compound, the trichloromethyl group could potentially exhibit rotational disorder. An SCXRD study would identify and model any such phenomena, providing insight into the dynamic behavior of the molecule within the crystal. No specific studies on disorder for this compound have been reported.

Advanced Spectroscopic Methods for Mechanistic Insights

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The spectrum is a unique fingerprint of the compound. Key vibrational modes for this compound would include the C=O stretching of the amide, C-N stretching, and the asymmetric and symmetric stretches of the C-Cl bonds. The exact frequencies of these vibrations provide clues about the molecular structure and bonding.

Table 6.2.1: Characteristic FT-IR Vibrational Frequencies for this compound (Hypothetical Data) No published FT-IR data is available for this specific compound.

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| Data N/A | C=O stretch (amide I) |

| Data N/A | C-N stretch |

| Data N/A | C-Cl stretch (asymmetric) |

| Data N/A | Aromatic C-H stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Studies

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei (typically ¹H and ¹³C). For this compound, ¹H NMR would show distinct signals for the methyl protons and the protons on the phenyl group. ¹³C NMR would provide signals for each unique carbon atom, including the carbonyl, trichloromethyl, methyl, and phenyl carbons. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could be used to study the spatial proximity of different protons, offering insights into the preferred conformation of the molecule in solution, particularly regarding rotation around the N-phenyl and N-acyl bonds.

Table 6.2.2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data) No published NMR data is available for this specific compound.

| Nucleus | Chemical Shift (δ, ppm) |

|---|---|

| ¹H NMR | |

| N-CH₃ | Data N/A |

| Phenyl-H | Data N/A |

| ¹³C NMR | |

| C=O | Data N/A |

| -CCl₃ | Data N/A |

| N-CH₃ | Data N/A |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) serves as a powerful tool in the advanced analysis of "this compound," providing critical insights for both monitoring its synthesis in real-time and for confirming the structure of the final product through detailed fragmentation analysis. This technique's high sensitivity and specificity allow for the detection and identification of reactants, intermediates, and the final product within a complex reaction mixture.

Reaction Monitoring:

The synthesis of "this compound" typically proceeds via the acylation of N-methylaniline with trichloroacetyl chloride. Mass spectrometry can be employed to monitor the progress of this reaction, ensuring optimal yield and purity. Techniques such as Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) are particularly well-suited for this purpose. nih.govmdpi.com

In a hypothetical reaction monitoring setup, a mass spectrometer would be coupled to the reaction vessel, allowing for the continuous or periodic analysis of the reaction mixture. The instrument would be set to monitor the specific mass-to-charge ratios (m/z) of the key species involved.

Table 1: Key Ions for Reaction Monitoring of the Synthesis of this compound

| Compound Name | Role | Molecular Formula | Molecular Weight ( g/mol ) | Monitored Ion (m/z) |

| N-methylaniline | Reactant | C₇H₉N | 107.15 | 107 |

| This compound | Product | C₉H₈Cl₃NO | 251.53 | 251/253/255 |

By tracking the decrease in the intensity of the ion corresponding to N-methylaniline (m/z 107) and the simultaneous increase in the intensity of the isotopic cluster for "this compound" (m/z 251, 253, 255), the reaction progress can be accurately followed. The characteristic isotopic pattern of the product, resulting from the presence of three chlorine atoms, provides a high degree of confidence in its identification. docbrown.info

Product Characterization through Fragmentation Analysis:

Electron ionization mass spectrometry (EI-MS) is a standard method for the structural elucidation of synthetic compounds. The fragmentation pattern observed in the mass spectrum of "this compound" provides a molecular fingerprint, confirming its identity. While a specific experimental spectrum for this exact compound is not widely published, its fragmentation can be predicted based on the known behavior of structurally similar molecules, such as other N-aryl acetamides and organochlorine compounds. researchgate.netlibretexts.orgconcordia.ca

The molecular ion peak [M]⁺• would be expected to show a characteristic isotopic cluster due to the three chlorine atoms (³⁵Cl and ³⁷Cl). The relative intensities of these peaks (e.g., M, M+2, M+4, M+6) are dictated by the natural abundance of these isotopes.

Key fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangements, although the latter is not possible for this specific structure. libretexts.orgmiamioh.edu For "this compound," significant fragmentation is expected to occur at the C-N and C-C bonds adjacent to the carbonyl group.

Table 2: Predicted Mass Fragments of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Plausible Fragmentation Pathway |

| 251 | [C₉H₈Cl₃NO]⁺• | Molecular Ion |

| 145 | [C₉H₈NO]⁺ | Loss of •CCl₃ radical |

| 117 | [CCl₃]⁺ | Cleavage of the C-C bond adjacent to the carbonyl group |

| 106 | [C₇H₈N]⁺• | Cleavage of the C-N bond with charge retention on the N-methylaniline moiety |

| 77 | [C₆H₅]⁺ | Loss of HCN from the [C₇H₈N]⁺• fragment |

The presence of the trichloromethyl cation ([CCl₃]⁺) at m/z 117 (with its corresponding isotopic pattern) would be a strong indicator of the trichloroacetyl moiety. Similarly, the fragment at m/z 106, corresponding to the N-methylaniline radical cation, confirms the other part of the molecule. Further fragmentation of the phenyl-containing ions, such as the loss of a methyl group or cleavage of the aromatic ring, can also provide additional structural information.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, enabling the calculation of their elemental compositions and further confirming the identity of "this compound."

Future Directions in Research on 2,2,2 Trichloro N Methyl N Phenylacetamide

Exploration of Novel Catalytic Systems for its Transformations

The development of catalytic transformations for 2,2,2-trichloro-N-methyl-N-phenylacetamide is a primary area for future research. While direct catalytic transformations on this specific substrate are not extensively documented, the reactivity of the trichloromethyl and amide groups suggests several potential avenues. Future work could focus on transition-metal catalysis for cross-coupling reactions. For instance, catalysts could be developed to activate the C-Cl bonds of the trichloromethyl group for substitution or reduction reactions.

Another area of interest is the catalytic activation of the amide bond itself, a traditionally challenging but increasingly feasible transformation. Research into catalysts that can facilitate the cleavage and functionalization of the C-N bond would open up pathways to new derivatives. Furthermore, drawing parallels from palladium-catalyzed synthesis of related compounds, exploring catalysts like Pd(PPh3)4 could reveal pathways for novel carbamate (B1207046) or urea (B33335) formation from the amide precursor. mdpi.com The development of catalysts for reactions involving the aromatic ring, potentially directed by the N-acyl group, also warrants investigation.

Investigation of Chiral Derivatization and Asymmetric Synthesis (Inferred from applications of related compounds)

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. mdpi.com Future research should explore the introduction of chirality into the this compound scaffold. This could be achieved by synthesizing derivatives with chiral centers on the phenyl ring or by replacing the N-methyl group with a chiral substituent.

A significant research direction would be the development of asymmetric synthetic methods to produce enantiomerically pure derivatives. mdpi.com This could involve the use of chiral catalysts for transformations that create stereocenters. For example, asymmetric reduction of a ketone functionality introduced onto the phenyl ring, or the asymmetric alkylation of an enolate derived from the amide, could be explored. Methodologies from related fields, such as the use of chiral binaphthyl phosphate (B84403) organocatalysts or the separation of diastereomers via chiral auxiliaries, could provide a foundational approach for developing these syntheses. mdpi.comresearchgate.net

Advanced Computational Modeling of Reaction Pathways and Intermediates

Computational chemistry offers powerful tools for elucidating reaction mechanisms and predicting chemical reactivity. Advanced computational modeling, particularly using Density Functional Theory (DFT), represents a crucial future direction for understanding the behavior of this compound. DFT studies, similar to those performed on the related compound 2-chloro-N-methyl-N-phenylacetamide, can be employed to investigate conformational preferences, vibrational frequencies, and electronic properties. researchgate.net

A key focus would be the modeling of potential reaction pathways. For instance, computational studies could map the energy profiles of transition states and intermediates for catalytic C-Cl bond activation or amide bond cleavage. mdpi.com This would provide invaluable insight into reaction feasibility and help in the rational design of catalysts and reaction conditions. Modeling can also predict the reactivity of the aromatic ring towards electrophilic or nucleophilic attack and explore the electronic interplay between the trichloromethyl and the N-methylacetamido groups.

Development of Sustainable Synthetic Routes to the Compound and its Derivatives

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, avoid hazardous reagents, and utilize renewable resources. A significant future research direction is the development of green and sustainable methods for synthesizing this compound and its derivatives.

One promising approach is the use of photochemistry. A "photo-on-demand" synthesis has been demonstrated for other N-substituted trichloroacetamides, where tetrachloroethylene (B127269) and an amine react under photo-irradiation and oxygen bubbling. acs.org This method generates the reactive trichloroacetyl chloride in situ, avoiding the handling and storage of this toxic and corrosive chemical. acs.org Adapting this photochemical strategy for the N-methylation and N-phenylation required for the target compound would represent a significant advancement in sustainable synthesis. acs.org This contrasts with traditional methods that often rely on the use of pre-formed, hazardous acid chlorides. ekb.eg

| Research Area | Objective | Potential Methodologies | Scientific Impact |

|---|---|---|---|

| Novel Catalysis | Develop catalytic transformations of the CCl3 and amide groups. | Transition-metal catalysis (e.g., Pd, Ni, Cu), organocatalysis. | New synthetic routes to functionalized anilides and derivatives. |

| Asymmetric Synthesis | Create and resolve chiral derivatives of the parent compound. | Use of chiral auxiliaries, asymmetric catalysis, diastereomer separation. researchgate.net | Access to enantiopure compounds for biological screening. |

| Computational Modeling | Elucidate reaction mechanisms and electronic structure. | Density Functional Theory (DFT), transition state modeling. mdpi.comresearchgate.net | Rational design of experiments and catalysts. |

| Sustainable Synthesis | Develop green synthetic routes to the target compound. | Photochemical synthesis from bulk feedstocks like tetrachloroethylene. acs.org | Reduced environmental impact and improved safety. |

| Reactivity Patterns | Explore unknown reactions of the functional groups. | Radical chemistry, organometallic reactions (e.g., directed ortho-metalation). | Discovery of novel chemical transformations and reactive intermediates. |

Unexplored Reactivity Patterns of the Trichloromethyl and Amide Functionalities

The unique combination of a trichloromethyl group and a tertiary amide in this compound suggests a rich and largely unexplored reactivity profile. The electron-withdrawing nature of the trichloromethyl group significantly influences the electronic properties of the adjacent amide carbonyl. Future research should systematically investigate the reactivity patterns arising from this structural arrangement.

The trichloromethyl group itself is a versatile functional handle. Its potential to undergo radical reactions, reductions to a dichloromethyl or chloromethyl group, or to serve as a precursor for dichlorocarbene (B158193) generation warrants thorough investigation. The interaction between the two functional groups could also lead to unique intramolecular reactions.

Furthermore, the N-acyl group is known to be a potential directing group in ortho-metalation reactions on the phenyl ring. Exploring this possibility with this compound could provide a direct route to ortho-functionalized derivatives, which are valuable synthetic intermediates. The stability and rotational dynamics of the C-N amide bond, influenced by the bulky and electronegative trichloromethyl group, could also be compared to N-trifluoromethyl amides, which exhibit unique conformational properties. nih.gov

Q & A

Synthesis and Reaction Optimization